molecular formula C15H14N2O2 B1218707 9-Fluorenylmethyl carbazate CAS No. 35661-51-9

9-Fluorenylmethyl carbazate

Cat. No. B1218707
CAS RN: 35661-51-9
M. Wt: 254.28 g/mol
InChI Key: YGCGPEUVGHDMLO-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl carbazate, also known as 9-FMC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a useful reagent for chemical synthesis, as well as a key component in many biochemical and physiological studies. 9-FMC has been used in the synthesis of many organic molecules, and its unique properties have enabled researchers to explore new pathways in chemical synthesis. In addition, 9-FMC has been used in a variety of biochemical and physiological studies, providing insight into the molecular mechanisms of action in various biological systems.

Scientific Research Applications

Biotransformation and Metabolite Production

9-Fluorenylmethyl carbazate and its derivatives play a crucial role in versatile pharmacological applications. Research by Waldau et al. (2009) explored the biotransformation of these compounds, particularly focusing on the production of hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria. This study highlights the potential of these bacteria in producing various derivatives of 9H-carbazole, which are important for pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).

Photoluminescent Materials

The synthesis and characterization of blue-light-emitting copolymers, involving this compound derivatives, have been studied by Wong et al. (2005). These copolymers, consisting of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, exhibit high glass transition temperatures and unique photoluminescent properties. This research indicates the potential of these copolymers in applications such as light-emitting diodes and other photoluminescent materials (Wong et al., 2005).

Photopolymer Systems

Arimitsu and Ichimura (2004) explored the use of 9-fluorenylmethyl carbamates, including derivatives of this compound, in photopolymer systems. Their study demonstrates the autocatalytic transformation of these carbamates to aliphatic amines, enhancing the photosensitivity of base-sensitive materials. This application is crucial for developing efficient photopolymer systems in various industrial and technological fields (Arimitsu & Ichimura, 2004).

Synthesis of Oxadiazine Insecticides

The research by Xu et al. (2016) details the use of 9-fluorenylmethoxycarbonyl, a derivative of this compound, in the synthesis of oxadiazine insecticides like indoxacarb. This study presents a new approach using 9-fluorenylmethoxycarbonyl as a protecting group, demonstrating its utility in the efficient synthesis of important agricultural chemicals (Xu, Guan, Xu, Gong, & Xu, 2016).

Fluorescent Electrophilic Reagents

Hsien and Chen (2007) investigated the use of 9-Fluorenylmethyl derivatives as fluorescent electrophilic reagents for the functionalization of amino acids. These derivatives are utilized in high-performance liquid chromatography (HPLC) for sensitive and efficient chromatographic determination. This application is particularly important in biochemical research and analytics (Hsien & Chen, 2007).

Safety and Hazards

9-Fluorenylmethyl carbazate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

9-Fluorenylmethyl carbazate is known for its ability to derivatize progesterone and other 3-keto steroids for HPLC analysis . It interacts with enzymes and proteins involved in steroid metabolism, facilitating the detection and quantification of these biomolecules. The compound forms stable adducts with the target molecules, enhancing their fluorescence properties and enabling sensitive detection.

Cellular Effects

In cellular systems, this compound influences various cellular processes by binding to specific receptors and enzymes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to target biomolecules through hydrazone formation . This interaction can inhibit or activate enzymes, depending on the specific target. The compound’s ability to form stable adducts with biomolecules also allows it to alter gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under refrigerated conditions but may degrade at higher temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments where it is used to label and track biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and cellular processes. At high doses, it may exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential biomarkers.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and enzymes. This localization is crucial for its function and effectiveness in biochemical assays.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGPEUVGHDMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189168
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35661-51-9
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl carbazate
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of hydrazine hydrate (19 g, 386 mmol) in 150 mL of CH3CN/H2O (1/1, v/v), a solution of FmocCl (10 g, 38.65 mmol) in 600 mL CH3CN was added dropwise at 0° C. over 2 h. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 12 hours, concentrated in vacuo to 150 mL and filtered to yield the title compound as a white solid, which was washed with water and hexane and dried to a constant weight in vacuo (9.74 g, 99%): mp 172-173° C.; 1H NMR (DMSO) □ 4.08 (brs, 2H), 4.21 (t, J=7.2 Hz, 1H), 4.28 (d, J=7.2 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.69 (d, J=7.4 Hz, 2H), 7.89 (d, J=7.4 Hz, 2H), 8.36 (brs, 1H); 13C NMR (DMSO) □□ 47.7, 66.7, 121.1 (2C), 126.3 (2C), 128.1 (2C), 128.7 (2C), 141.7 (2C), 144.9 (2C), 159.2.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Boc-hydrazine (10.0 g, 75.6 mmol) and DIPEA (12.95 ml, 75.6 mmol) were dissolved in dry CH2Cl2 (200 ml) and cooled to 0° C. FmocCl (19.6 g, 75.8 mmol), dissolved in dry CH2Cl2 (100 ml), was then added over the course of 30 minutes, and the mixture was stirred overnight at room temperature. The organic phase was extracted with water (200 ml) and evaporated to a volume of about 100 ml. Trifluoroacetic acid (100 ml) was then carefully added at 0° C., and the mixture was stirred for 1.5 hours. The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml) and dried, giving a colourless solid (18.02 g, 70.8 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?

A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []

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